

An In-Depth Technical Guide to Celastrol: A Potent NOX2 Inhibitor

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Compound of Interest

Compound Name: Nox2-IN-3

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Introduction

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (*Tripterygium wilfordii*), has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties. A key mechanism underlying its diverse biological activities is the inhibition of NADPH oxidase 2 (NOX2), a critical enzyme in the production of reactive oxygen species (ROS). This guide provides a comprehensive technical overview of Celastrol's action on NOX2, including its mechanism of inhibition, quantitative data on its efficacy, detailed experimental protocols for its study, and its impact on relevant signaling pathways.

Core Mechanism of NOX2 Inhibition

Celastrol exerts its inhibitory effect on NOX2 through a distinct molecular mechanism. It disrupts the crucial interaction between the membrane-bound subunit p22phox and the cytosolic subunit p47phox. The activation of the NOX2 enzyme complex is a multi-step process that requires the translocation of cytosolic components (p47phox, p67phox, p40phox, and Rac) to the cell membrane to assemble with the catalytic core, composed of gp91phox (NOX2) and p22phox. By interfering with the binding of the proline-rich region of p22phox to the tandem SH3 domains of p47phox, Celastrol effectively prevents the assembly of the active NOX2 complex, thereby halting the production of superoxide.

Quantitative Data on Celastrol's Inhibitory Activity

The inhibitory potency of Celastrol against various NOX isoforms has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro IC50 Values of Celastrol for NOX Isoforms

| NOX Isoform | Cell Type/System | IC50 (μM) | Reference |
|-------------|------------------|-----------|---|
| NOX1 | CHO-NOX1 cells | 0.41 | [1] [2] |
| NOX2 | PLB-985 cells | 0.59 | [1] [2] |
| NOX2 | Cell-free system | 1.24 | [1] [2] |
| NOX4 | HEK-NOX4 cells | 2.79 | [1] [2] |
| NOX5 | HEK-NOX5 cells | 3.13 | [1] [2] |
| NOX5 | Cell-free system | 8.4 | [1] [2] |

Table 2: Other Reported Biological Activities of Celastrol

| Target/Activity | Assay System | IC50 (μM) | Reference |
|--|-------------------------|-----------|---------------------|
| 20S Proteasome (Chymotrypsin-like activity) | Purified 20S proteasome | 2.5 | [3] |
| Peroxiredoxin 1 | In vitro | 0.29 | |
| Topoisomerase II | In vitro | 7.41 | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Celastrol on NOX2.

Whole-Cell NOX2 Activity Assay using Lucigenin-Based Chemiluminescence

This protocol is designed to measure superoxide production in intact cells, such as PMA-stimulated neutrophils or differentiated HL-60 cells.

Materials:

- Phosphate Buffered Saline (PBS)
- Lucigenin (5 mM stock in water)
- Phorbol 12-myristate 13-acetate (PMA) (1 mM stock in DMSO)
- Celastrol (stock solution in DMSO)
- 96-well white, flat-bottom plates
- Luminometer

Procedure:

- Prepare a cell suspension of neutrophils or differentiated HL-60 cells in PBS at a concentration of 1×10^6 cells/mL.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Add Celastrol at various concentrations to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
- Add 5 μ L of 5 mM lucigenin to each well (final concentration 250 μ M).
- Immediately before measurement, add 1 μ L of 1 mM PMA to each well (final concentration 10 μ M) to stimulate NOX2 activity.
- Measure chemiluminescence every 2 minutes for a total of 60 minutes using a luminometer.

- Data analysis: Calculate the area under the curve (AUC) for each condition. Determine the IC₅₀ value of Celastrol by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell-Free NOX2 Activity Assay

This assay assesses the direct effect of Celastrol on the assembled NOX2 complex.

Materials:

- Membrane fraction from neutrophils (containing gp91phox and p22phox)
- Recombinant cytosolic factors (p47phox, p67phox, p40phox, and Rac-GTP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EGTA, 100 μ M GTPyS)
- NADPH (10 mM stock in water)
- Lucigenin (5 mM stock in water)
- Celastrol (stock solution in DMSO)
- 96-well white, flat-bottom plates
- Luminometer

Procedure:

- In a 96-well plate, combine the neutrophil membrane fraction, recombinant cytosolic factors, and assay buffer.
- Add Celastrol at various concentrations. Include a vehicle control.
- Incubate the mixture for 15 minutes at room temperature to allow for complex assembly.
- Add 5 μ L of 5 mM lucigenin to each well.
- Initiate the reaction by adding 10 μ L of 10 mM NADPH (final concentration 1 mM).

- Immediately measure chemiluminescence kinetically for 30 minutes using a luminometer.
- Data analysis: Determine the rate of superoxide production (slope of the kinetic curve) and calculate the IC₅₀ of Celastrol.

Amplex Red Assay for Hydrogen Peroxide Detection

This fluorometric assay measures hydrogen peroxide (H₂O₂), a stable product of superoxide dismutation.

Materials:

- Krebs-Ringer-Phosphate-Glucose (KRPG) buffer
- Amplex Red reagent (10 mM stock in DMSO)
- Horseradish Peroxidase (HRP) (10 U/mL stock)
- PMA (1 mM stock in DMSO)
- Celastrol (stock solution in DMSO)
- 96-well black, clear-bottom plates
- Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

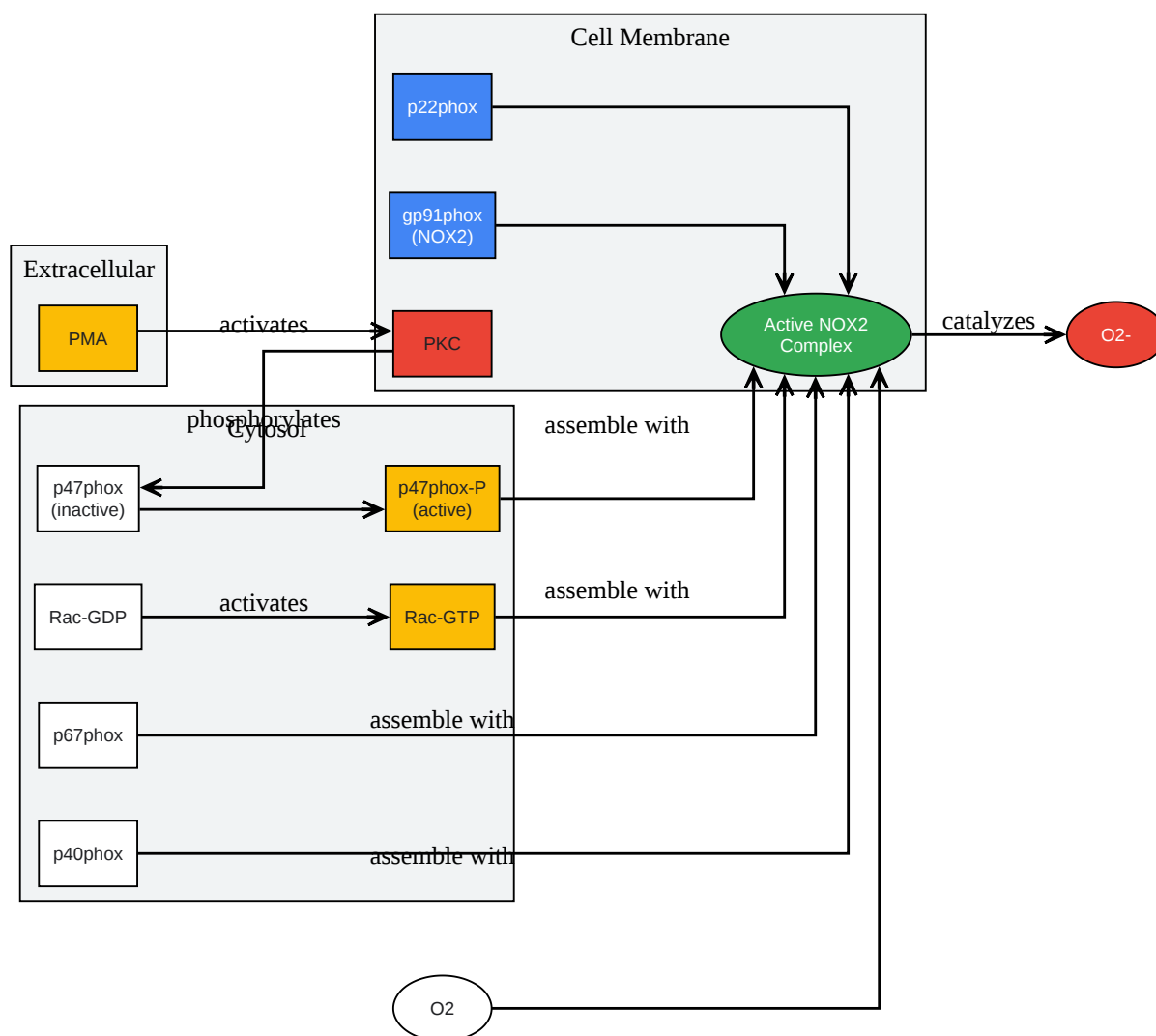
Procedure:

- Prepare a cell suspension in KRPG buffer.
- Seed cells into a 96-well plate.
- Pre-incubate cells with various concentrations of Celastrol for 30 minutes at 37°C.
- Prepare a reaction mixture containing Amplex Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in KRPG buffer.
- Add the reaction mixture to each well.

- Stimulate the cells with PMA (final concentration 10 μ M).
- Measure fluorescence at 37°C every 5 minutes for 60 minutes.
- Data analysis: Calculate the rate of H₂O₂ production and determine the IC₅₀ of Celastrol.

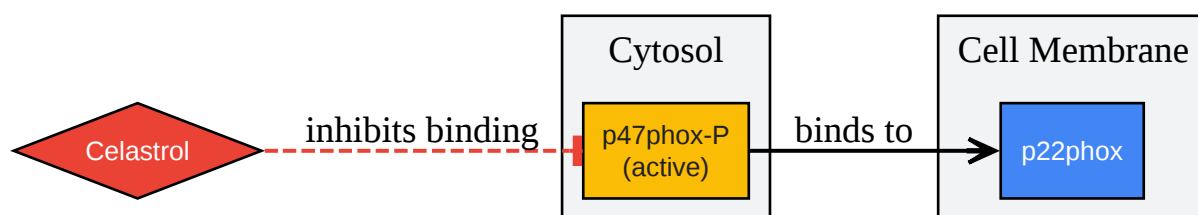
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NOX2 activation pathway, the mechanism of Celastrol inhibition, and a typical experimental workflow.



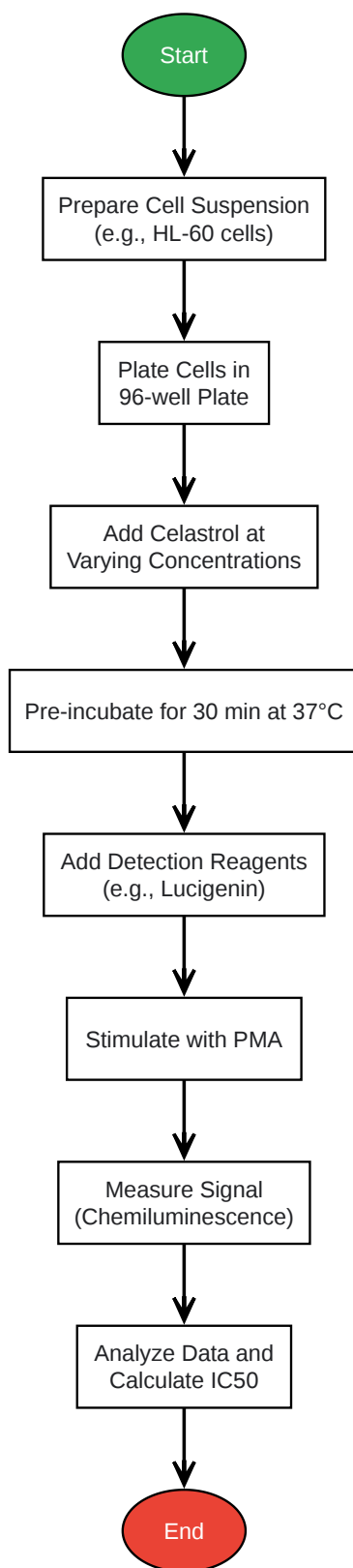
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Caption: NOX2 Activation Signaling Pathway.



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Caption: Mechanism of Celastrol Inhibition of NOX2.



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Caption: Experimental Workflow for NOX2 Inhibition Assay.

Conclusion

Celastrol is a potent and well-characterized inhibitor of the NOX2 enzyme. Its mechanism of action, involving the disruption of the p22phox-p47phox interaction, provides a clear basis for its observed biological effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on NOX2 as a therapeutic target. Further investigation into the selectivity and in vivo efficacy of Celastrol and its derivatives will be crucial for translating its therapeutic potential into clinical applications for a range of inflammatory and oxidative stress-related diseases.

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